(Z)-2-(furan-2-ylmethylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-[(4-nitrophenyl)methoxy]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO6/c22-20-17-8-7-16(26-12-13-3-5-14(6-4-13)21(23)24)10-18(17)27-19(20)11-15-2-1-9-25-15/h1-11H,12H2/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYKTSSRDMMYBX-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(furan-2-ylmethylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a furan moiety and a benzofuran backbone, which are known for their diverse pharmacological properties. The presence of a nitrobenzyl ether group may contribute to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.
- Anticancer Potential : In vitro studies have indicated that the compound can inhibit cancer cell proliferation through apoptosis induction.
The biological mechanisms underlying the activity of this compound are still being elucidated. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways related to cancer progression.
- Modulation of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may reduce oxidative damage to DNA and other cellular components.
Efficacy in Biological Assays
A series of studies have been conducted to evaluate the efficacy of this compound:
Table 1: Summary of Biological Assays
Case Studies
- Anticancer Study : A study evaluating the anticancer properties of the compound on various cancer cell lines showed that it induced apoptosis in HeLa cells, with a significant increase in caspase-3 activity, indicating activation of apoptotic pathways.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited promising antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
